molecular formula C28H26FN3O6 B11474288 N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide

Cat. No.: B11474288
M. Wt: 519.5 g/mol
InChI Key: WQYGEEBOEKUUBO-FJEPWZHXSA-N
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Description

N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and bioinorganic chemistry .

Preparation Methods

The synthesis of N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE has several scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE include other Schiff base hydrazones, such as:

These compounds share similar structural features and chemical properties but differ in their specific substituents and functional groups, which can influence their reactivity and applications.

Properties

Molecular Formula

C28H26FN3O6

Molecular Weight

519.5 g/mol

IUPAC Name

N-[(E)-[6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C28H26FN3O6/c1-34-25-21(13-20-14-23(32-38-20)18-8-10-19(29)11-9-18)22(26(35-2)28-27(25)36-16-37-28)15-30-31-24(33)12-17-6-4-3-5-7-17/h3-11,15,20H,12-14,16H2,1-2H3,(H,31,33)/b30-15+

InChI Key

WQYGEEBOEKUUBO-FJEPWZHXSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)/C=N/NC(=O)CC5=CC=CC=C5)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=NNC(=O)CC5=CC=CC=C5)OC)OCO2

Origin of Product

United States

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